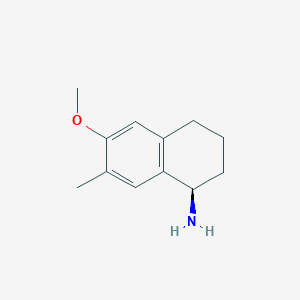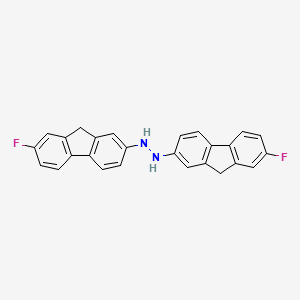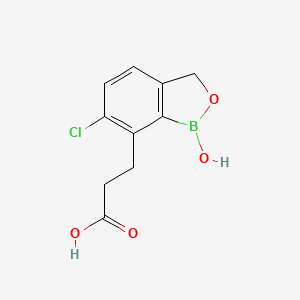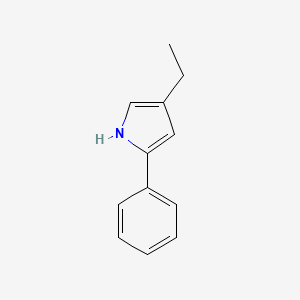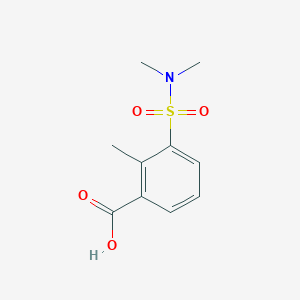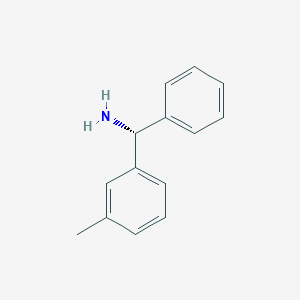
2-(2-Chloro-3-cyanophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-cyanophenyl)acetic acid is an organic compound characterized by the presence of a chloro group and a cyano group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-cyanophenyl)acetic acid typically involves the chlorination of 2-cyanophenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as acetic anhydride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 2-cyanophenylacetic acid under optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3-cyanophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Major Products Formed
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and cyano groups play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-3-cyanophenyl)acetic acid
- 2-(3-Cyanophenyl)acetic acid
- 4-Cyanophenylacetic acid
Comparison
2-(2-Chloro-3-cyanophenyl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H6ClNO2 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
2-(2-chloro-3-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-9-6(4-8(12)13)2-1-3-7(9)5-11/h1-3H,4H2,(H,12,13) |
Clave InChI |
RRFHXSNUECCBGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C#N)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




